

"2,4-dihydroxy-5-nitrobenzoic acid CAS number and molecular structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-5-nitrobenzoic acid

Cat. No.: B1318013

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Technical Guide: 2,4-dihydroxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitro- β -resorcylic acid, is a nitrated derivative of β -resorcylic acid. Its chemical structure, featuring a benzoic acid backbone with two hydroxyl groups and a nitro group, makes it a compound of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological significance, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

2,4-dihydroxy-5-nitrobenzoic acid is a solid, typically appearing as a light red to red powder or crystals. Its fundamental properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| CAS Number | 13722-96-8 |
| Molecular Formula | C ₇ H ₅ NO ₆ |
| Molecular Weight | 199.12 g/mol |
| Synonyms | 5-Nitro-2,4-resorcylic acid |
| Physical Form | Light red to red powder or crystals |
| Purity | Commonly available at ≥95% |
| Storage | Room Temperature |

Molecular Structure:

Caption: Molecular structure of **2,4-dihydroxy-5-nitrobenzoic acid**.

Experimental Protocols

Synthesis of 2,4-dihydroxy-5-nitrobenzoic acid

A common method for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid** involves the nitration of 2,4-dihydroxybenzoic acid (β-resorcylic acid). A representative experimental protocol is detailed below.

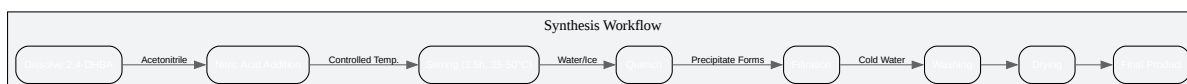
Materials:

- 2,4-dihydroxybenzoic acid (2,4-DHBA)
- Concentrated nitric acid
- Acetonitrile
- Distilled water or crushed ice
- Standard laboratory glassware (beaker, flask, etc.)
- Stirring apparatus

- Filtration apparatus

Procedure:

- In a suitable reaction flask, dissolve 2,4-dihydroxybenzoic acid in acetonitrile.
- While stirring, slowly add concentrated nitric acid dropwise to the solution. The temperature should be carefully controlled during the addition, ideally between 35-50°C.
- Continue stirring the reaction mixture at this temperature for approximately 3.5 hours.
- After the reaction is complete, quench the reaction by pouring the mixture into a beaker containing distilled water or crushed ice. This will cause the product to precipitate.
- Collect the precipitated solid by filtration.
- Wash the filter cake with cold distilled water to remove any residual acid and impurities.
- Dry the product, a light-yellow solid, to obtain **2,4-dihydroxy-5-nitrobenzoic acid**. The purity of the product can be assessed by techniques such as HPLC.^[1]



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Caption: Workflow for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid**.

Spectral Data

While specific experimental spectral data for **2,4-dihydroxy-5-nitrobenzoic acid** is not readily available in the cited literature, data for the closely related precursor, 2,4-dihydroxybenzoic acid, is provided for reference. These values can be used to approximate the expected spectral

characteristics of the nitrated compound. The introduction of a nitro group is expected to cause shifts in the spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Nucleus | Solvent | Chemical Shift (δ , ppm) |
|---------------------|--------------------|--|
| ^1H NMR | DMSO- d_6 | Aromatic protons typically appear in the range of 6.0-8.0 ppm. Hydroxyl and carboxylic acid protons will show broad signals at higher chemical shifts. |
| ^{13}C NMR | DMSO- d_6 | Aromatic carbons typically appear between 100-160 ppm. The carboxylic carbon will be further downfield, generally >160 ppm. |

Fourier-Transform Infrared (FTIR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Functional Group | Characteristic Absorption (cm^{-1}) |
|-----------------------|--|
| O-H (hydroxyl) | Broad peak around 3200-3600 |
| O-H (carboxylic acid) | Very broad peak from 2500-3300 |
| C=O (carboxylic acid) | Strong, sharp peak around 1650-1700 |
| C=C (aromatic) | Peaks in the 1450-1600 region |
| C-O | Peaks in the 1000-1300 region |

Note: The addition of the nitro group in **2,4-dihydroxy-5-nitrobenzoic acid** would introduce characteristic strong asymmetric and symmetric stretching bands around $1500\text{-}1560\text{ cm}^{-1}$ and $1300\text{-}1370\text{ cm}^{-1}$, respectively.

UV-Visible (UV-Vis) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)

| Solvent | λ_{max} (nm) |
|-----------------------------------|-----------------------------|
| Acidic mobile phase (pH \leq 3) | 208, 258, 296[2][3] |

Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in the absorption maxima.

Potential Applications in Drug Development

While direct biological studies on **2,4-dihydroxy-5-nitrobenzoic acid** are limited, research on structurally similar compounds suggests potential therapeutic applications.

Xanthine Oxidase Inhibition

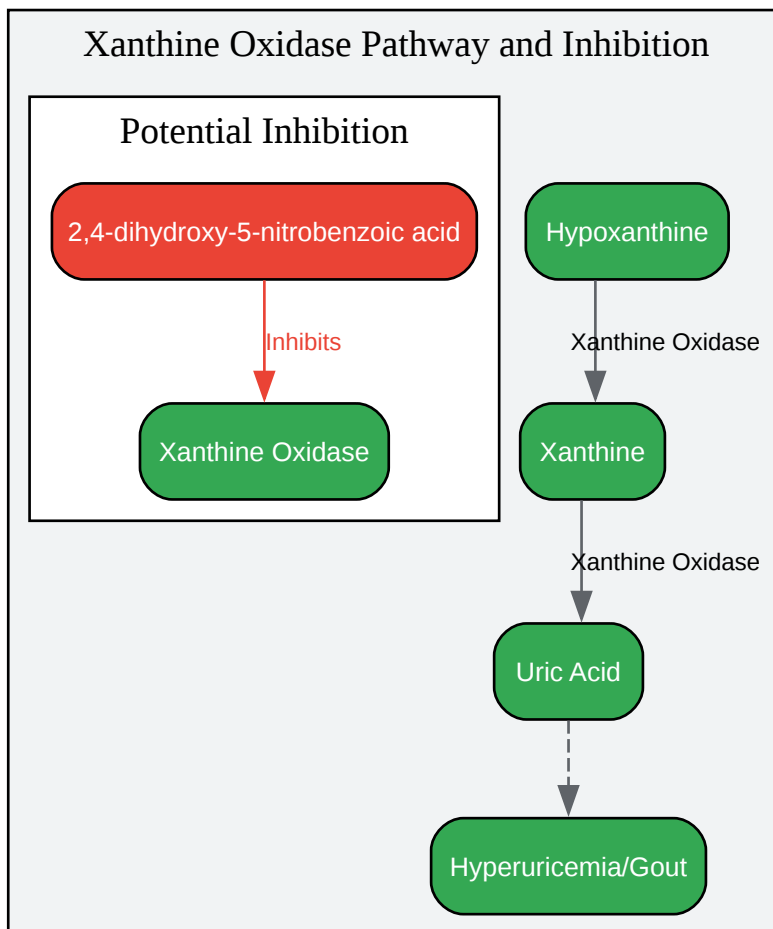
A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase.[4][5] This enzyme plays a crucial role in purine metabolism and its overactivity can lead to hyperuricemia and gout. The study demonstrated that the aldehyde is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase. This suggests that **2,4-dihydroxy-5-nitrobenzoic acid** may also exhibit inhibitory activity against this enzyme, making it a candidate for the development of new treatments for gout and other conditions associated with high uric acid levels.

Experimental Protocol for Xanthine Oxidase Activity Assay:

A typical assay to determine xanthine oxidase inhibitory activity involves the following steps:

- Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (**2,4-dihydroxy-5-nitrobenzoic acid**), and xanthine oxidase enzyme.
- Incubate the mixture for a defined period.
- Initiate the enzymatic reaction by adding the substrate, xanthine.
- Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm using a spectrophotometer.

- Calculate the percentage of inhibition by comparing the rate of uric acid formation in the presence and absence of the test compound.



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- To cite this document: BenchChem. ["2,4-dihydroxy-5-nitrobenzoic acid CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318013#2-4-dihydroxy-5-nitrobenzoic-acid-cas-number-and-molecular-structure>]

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